molecular formula C21H16F3N3O2S B4976865 (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

(2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B4976865
M. Wt: 431.4 g/mol
InChI Key: ZQHMAIRFHSGPDW-KAMYIIQDSA-N
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Description

The compound (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a complex organic molecule that features a thiazole ring, a dimethoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and nitriles. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and response surface methodology can further enhance the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring, dimethoxyphenyl group, and trifluoromethylphenyl group sets it apart from other compounds, making it a valuable tool for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S/c1-28-18-7-6-13(8-19(18)29-2)17-12-30-20(27-17)14(10-25)11-26-16-5-3-4-15(9-16)21(22,23)24/h3-9,11-12,26H,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHMAIRFHSGPDW-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3)C(F)(F)F)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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